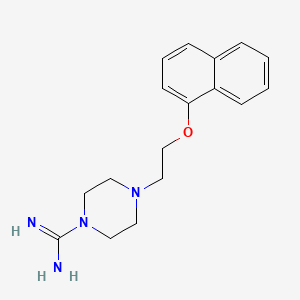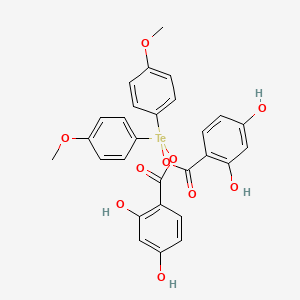
Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- typically involves the reaction of tellurium tetrachloride with p-methoxyphenyl and beta-resorcylic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dioxane, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of tellurium, which can exhibit unique reactivity compared to other chalcogens .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tellurium oxides, while substitution reactions can result in the formation of various tellurium-containing organic compounds .
Scientific Research Applications
Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. Additionally, it is explored for its use in the semiconductor industry and in the development of advanced materials .
Mechanism of Action
The mechanism of action of Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- involves its interaction with molecular targets and pathways within cells. The compound can act as a Lewis acid, facilitating various chemical reactions. It also exhibits unique bonding interactions, such as hypervalency and three-centre bonding, which contribute to its reactivity and effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- include other organotellurium compounds such as bis(p-hydroxyphenyl)tellurium dichloride and bis(3-methyl-4-hydroxyphenyl)tellurium dichloride . These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: What sets Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- apart is its unique combination of p-methoxyphenyl and beta-resorcylic acid derivatives, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications, such as in advanced materials and biomedical research .
Properties
CAS No. |
84438-49-3 |
|---|---|
Molecular Formula |
C28H24O10Te |
Molecular Weight |
648.1 g/mol |
IUPAC Name |
[(2,4-dihydroxybenzoyl)oxy-bis(4-methoxyphenyl)-λ4-tellanyl] 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C28H24O10Te/c1-35-19-5-9-21(10-6-19)39(22-11-7-20(36-2)8-12-22,37-27(33)23-13-3-17(29)15-25(23)31)38-28(34)24-14-4-18(30)16-26(24)32/h3-16,29-32H,1-2H3 |
InChI Key |
FXOFXPJCTXMFQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)OC)(OC(=O)C3=C(C=C(C=C3)O)O)OC(=O)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


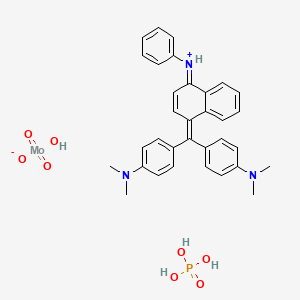
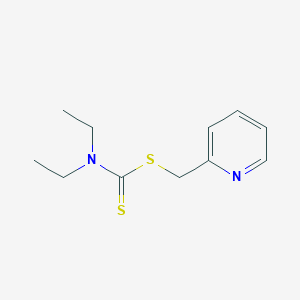
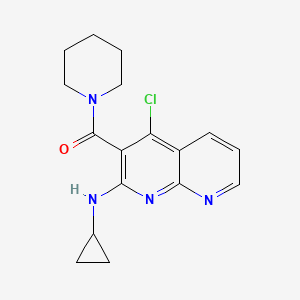
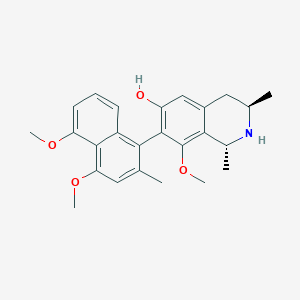
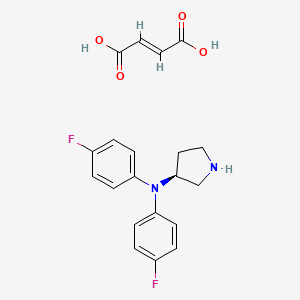


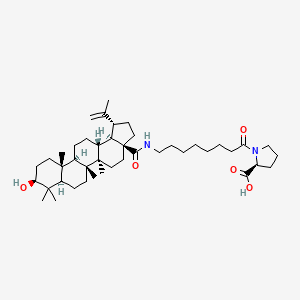


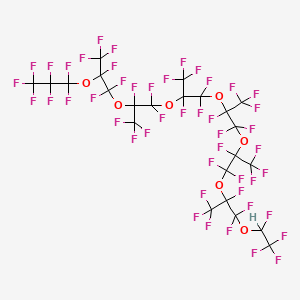
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
